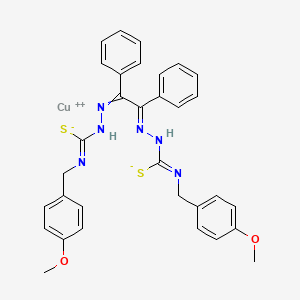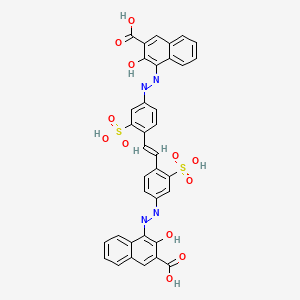
Trisodium 2-((4,5-dihydro-3-methyl-5-oxo-1-(4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)naphthalene-1,5-disulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trisodium 2-((4,5-dihydro-3-methyl-5-oxo-1-(4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)naphthalene-1,5-disulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process. The initial step often includes the formation of the azo linkage through a diazotization reaction followed by coupling with a naphthalene derivative. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product formation.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed in precise ratios. The process involves continuous monitoring of reaction parameters such as temperature, pH, and concentration to maintain consistency and yield. Post-reaction, the product is purified through filtration, crystallization, and drying processes.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the azo group can yield amine derivatives, which can further participate in other chemical reactions.
Substitution: The sulphonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Conditions typically involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products:
Oxidation: Oxidized azo derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulphonate derivatives.
科学的研究の応用
This compound finds extensive applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a dye for staining and visualization purposes. In biology, it serves as a marker in various assays and experiments. In medicine, it is explored for its potential therapeutic properties, including antimicrobial and anticancer activities. Additionally, it is used in industrial applications such as textile dyeing, ink manufacturing, and as a colorant in food and cosmetics.
作用機序
The mechanism of action of this compound largely depends on its interaction with biological molecules. The azo linkage and sulphonate groups play crucial roles in its binding affinity and specificity. The compound can interact with proteins, nucleic acids, and other cellular components, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential to inhibit microbial growth and induce apoptosis in cancer cells.
類似化合物との比較
- Trisodium 2-chloro-5-((4,5-dihydro-3-methyl-5-oxo-1-(4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)naphthalene-1,5-disulphonate
- Trisodium 2-((4,5-dihydro-3-methyl-5-oxo-1-(4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)naphthalene-1,8-disulphonate
Uniqueness: The uniqueness of Trisodium 2-((4,5-dihydro-3-methyl-5-oxo-1-(4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)naphthalene-1,5-disulphonate lies in its specific structural configuration, which imparts distinct color properties and stability. Compared to similar compounds, it offers better solubility and compatibility with various substrates, making it a preferred choice in industrial applications.
特性
CAS番号 |
20298-05-9 |
|---|---|
分子式 |
C22H17N4Na3O13S4 |
分子量 |
742.6 g/mol |
IUPAC名 |
trisodium;2-[[3-methyl-5-oxo-1-[4-(2-sulfonatooxyethylsulfonyl)phenyl]-4H-pyrazol-4-yl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C22H20N4O13S4.3Na/c1-13-20(22(27)26(25-13)14-5-7-15(8-6-14)40(28,29)12-11-39-43(36,37)38)24-23-18-10-9-16-17(21(18)42(33,34)35)3-2-4-19(16)41(30,31)32;;;/h2-10,20H,11-12H2,1H3,(H,30,31,32)(H,33,34,35)(H,36,37,38);;;/q;3*+1/p-3 |
InChIキー |
LREIRMMFYVWEAF-UHFFFAOYSA-K |
正規SMILES |
CC1=NN(C(=O)C1N=NC2=C(C3=C(C=C2)C(=CC=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C4=CC=C(C=C4)S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




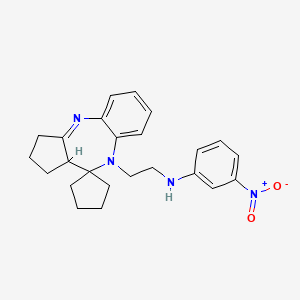


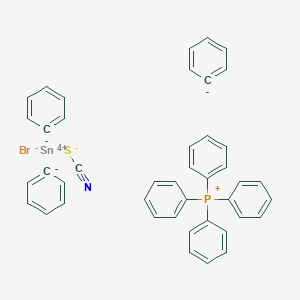

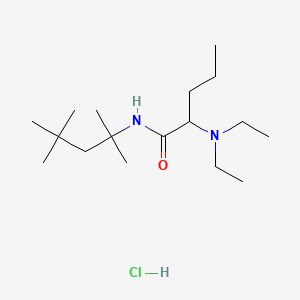

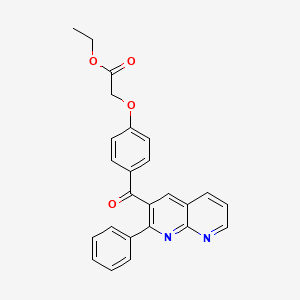
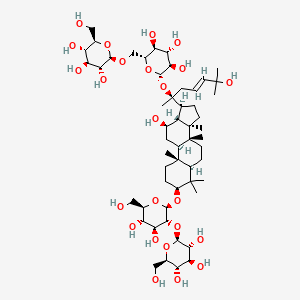
![14-methyl-6-phenyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12738874.png)
